Boc-Thr(Me)-OH

Peptide synthesis Amino acid derivatization Process chemistry

Boc-Thr(Me)-OH is the definitive building block for Boc-SPPS of aggregation-prone sequences. Unlike unprotected threonine, the permanent O-methyl ether cap eliminates hydroxyl-mediated interchain aggregation and irreversible O-acylation side reactions, ensuring superior crude purity. The acid-labile Boc group enables controlled TFA-mediated stepwise deprotection. Supplied as the free acid (2S,3R) enantiomer at ≥98% purity, eliminating counterion interference critical for automated synthesizer stoichiometry. Essential for hydrophobic transmembrane peptides and antimalarial pharmacophore development.

Molecular Formula C10H19NO5
Molecular Weight 233.26 g/mol
CAS No. 48068-25-3
Cat. No. B558113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Thr(Me)-OH
CAS48068-25-3
SynonymsBoc-O-methyl-L-threonine; 48068-25-3; BOC-THR(ME)-OH; (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoicacid; (2S,3R)-2-(TERT-BUTOXYCARBONYLAMINO)-3-METHOXYBUTANOICACID; N-BOC-O-METHYL-L-THREONINE; (2S,3R)-2-[(tert-butoxycarbonyl)amino]-3-methoxybutanoicacid; O-Methyl-L-threonine,N-BOCprotected; AmbotzBAA5210; BOC-L-THR(ME)-OH; SCHEMBL318970; CTK4J0635; MolPort-008-267-454; VWSUOKFUIPMDDX-RQJHMYQMSA-N; ACT03118; ZINC2555050; ANW-50556; AKOS015836585; AKOS015892792; AM82248; AJ-39684; AK-49071; BC245184; BR-49071; KB-01306
Molecular FormulaC10H19NO5
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OC(C)(C)C)OC
InChIInChI=1S/C10H19NO5/c1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,11,14)(H,12,13)/t6-,7+/m1/s1
InChIKeyVWSUOKFUIPMDDX-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Thr(Me)-OH (CAS 48068-25-3): An O-Methyl-Protected Threonine Building Block for Boc-SPPS


Boc-Thr(Me)-OH (Boc-O-methyl-L-threonine, CAS 48068-25-3) is a doubly protected amino acid derivative of L-threonine bearing an Nα-tert-butyloxycarbonyl (Boc) group and an O-methyl ether on the side-chain hydroxyl . The compound exhibits a molecular weight of 233.26 g/mol and a predicted pKa of 3.50±0.10 . This fully blocked derivative is primarily employed in Boc-based solid-phase peptide synthesis (Boc-SPPS) to prevent side reactions at the nucleophilic hydroxyl during coupling and elongation cycles, while the acid-labile Boc group enables controlled stepwise deprotection .

Why Boc-Thr(Me)-OH Cannot Be Replaced by Unprotected Threonine or Fmoc Analogs in Boc-SPPS


Substituting Boc-Thr(Me)-OH with unprotected L-threonine in Boc-SPPS leads to irreversible O-acylation side reactions that generate branched peptides and low-purity products . Replacing it with Fmoc-Thr(Me)-OH (CAS 928063-81-4) alters the synthetic workflow entirely, as Fmoc chemistry requires orthogonal base-labile deprotection incompatible with Boc-strategy protocols and employs a significantly larger protecting group (MW 355.39 vs. 233.26) that can affect coupling kinetics and resin loading . Similarly, using Boc-Thr-OH leaves the side-chain hydroxyl free, requiring additional orthogonal protection strategies or accepting compromised purity . The O-methyl protection in Boc-Thr(Me)-OH provides a permanent, non-hydrogen-bonding cap that eliminates hydroxyl-mediated aggregation during difficult sequence assembly .

Boc-Thr(Me)-OH: Head-to-Head Quantitative Evidence for Procurement Decisions


High-Yield Synthesis: 94% Isolated Yield for Boc-Thr(Me)-OH Preparation from O-Methyl-L-Threonine

The Boc protection of O-methyl-L-threonine proceeds with an isolated yield of 94% under standard conditions using Boc₂O in THF/water with NaHCO₃, producing a white solid of (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-methoxybutanoic acid . This high-yielding, scalable procedure enables cost-effective procurement of the derivative without requiring specialized purification techniques beyond extraction and trituration. In contrast, alternative derivatizations of O-methyl-L-threonine for other protecting groups or activation strategies often require more complex workup protocols that reduce overall recovered yield.

Peptide synthesis Amino acid derivatization Process chemistry

Antimalarial Activity: O-Methyl-Threonine Significantly Prolongs Survival at 160 mg/kg vs. Inactive Leucine Dipeptide

While this evidence pertains to the unprotected O-methyl-L-threonine rather than the Boc-protected form, it establishes the biological relevance of the O-methyl threonine pharmacophore, which is the core structural unit delivered by Boc-Thr(Me)-OH after deprotection. In murine P. berghei malaria models, O-methyl-L-threonine significantly prolonged survival time at 160, 320, and 640 mg/kg doses [1]. Its dipeptide O-methyl-L-threonyl-O-methyl-L-threonine was markedly less active, achieving significant survival prolongation only at 640 mg/kg. The comparator L-leucine and L-leucyl-O-methyl-L-threonine dipeptide showed no detectable antimalarial activity [1]. This demonstrates the unique biological relevance of the O-methyl threonine monomer structure.

Antimalarial drug discovery Plasmodium berghei Amino acid pharmacology

Stereochemical Integrity: D-Enantiomer Boc-D-Thr(Me)-OH Offered as Distinct DCHA Salt Due to Differential Crystallization

Boc-Thr(Me)-OH is the L-enantiomer (2S,3R configuration), typically supplied as a free acid with purity specifications of ≥95% to 98-102% by assay . Its D-enantiomer, Boc-D-Thr(Me)-OH, is commercially offered predominantly as a dicyclohexylamine (DCHA) salt rather than the free acid, due to differential crystallization and solubility properties between the enantiomeric series [1]. The DCHA salt form enhances solubility in organic solvents used during synthesis and improves handling characteristics, but also introduces a counterion that affects molecular weight calculations and may require additional neutralization steps [1]. This formulation difference between L- and D-enantiomers impacts procurement decisions for researchers requiring specific stereochemistry without counterion interference.

Chiral amino acids Enantiomeric purity Peptide stereochemistry

Storage and Stability: Boc-Thr(Me)-OH Requires 2-8°C Storage, Providing Extended Shelf-Life vs. Ambient-Sensitive Analogs

Boc-Thr(Me)-OH is specified for storage at 2-8°C as a white to off-white solid . This moderate refrigeration requirement balances stability with practical procurement logistics. In contrast, Fmoc-protected analogs such as Fmoc-Thr(Me)-OH and Fmoc-N-Me-Thr-OH are specified for storage at 4°C, and some vendors require -20°C storage for long-term stability [1]. The Boc derivative's stability profile is consistent with the established behavior of Boc-amino acids, which tend not to racemize under standard coupling conditions despite theoretical potential for α-proton abstraction [2]. The O-methyl ether on the threonine side chain provides additional stability by eliminating the hydrogen-bond donor capacity of the hydroxyl, reducing aggregation and potential degradation pathways during storage and synthesis .

Compound storage Stability studies Procurement logistics

Molecular Weight Advantage: Boc-Thr(Me)-OH (MW 233.26) Is 34% Lighter than Fmoc-Thr(Me)-OH (MW 355.39)

Boc-Thr(Me)-OH has a molecular weight of 233.26 g/mol . Its Fmoc-protected analog, Fmoc-Thr(Me)-OH (CAS 928063-81-4), has a molecular weight of 355.39 g/mol . This 34.3% difference in molecular weight translates to a corresponding reduction in the mass of building block required per mole of peptide synthesized. In solid-phase synthesis applications where resin loading capacity is limited, the lower molecular weight of the Boc derivative enables higher molar loading per gram of resin or permits the use of smaller quantities of building block to achieve the same coupling stoichiometry. The O-methyl protection in Boc-Thr(Me)-OH (adding ~14 Da vs. free hydroxyl) is minimal compared to the Fmoc group's ~222 Da contribution, while still providing the side-chain protection necessary to prevent O-acylation side reactions .

Peptide synthesis Resin loading Molecular weight efficiency

Optimal Procurement and Research Applications for Boc-Thr(Me)-OH (CAS 48068-25-3)


Boc-SPPS of Peptides Containing Aggregation-Prone Threonine-Rich Sequences

Boc-Thr(Me)-OH is the preferred building block for Boc-strategy solid-phase peptide synthesis of sequences with multiple threonine residues or known aggregation tendencies. The O-methyl ether permanently caps the side-chain hydroxyl, eliminating hydrogen-bonding capacity that would otherwise promote interchain aggregation and resin collapse . The acid-labile Boc group enables stepwise deprotection with TFA during each coupling cycle . This combination is particularly valuable for synthesizing hydrophobic transmembrane peptides and amyloidogenic sequences where unprotected hydroxyl groups would compromise synthetic yield and crude purity .

Synthesis of Antimalarial Peptidomimetics Based on the O-Methyl-Threonine Pharmacophore

For research programs developing novel antimalarial agents, Boc-Thr(Me)-OH provides a fully protected precursor to the O-methyl-L-threonine pharmacophore, which has demonstrated significant in vivo survival prolongation in Plasmodium berghei-infected murine models at doses of 160-640 mg/kg [1]. After Boc-deprotection, the O-methyl threonine residue can be incorporated into peptide or peptidomimetic scaffolds. The observed structure-activity relationship shows that the monomeric O-methyl threonine is more potent than its dipeptide counterpart, which requires a 4× higher dose to achieve comparable efficacy [1]. Boc-Thr(Me)-OH enables the systematic exploration of this pharmacophore in novel antimalarial compounds.

Stereochemically Defined Peptide Libraries Requiring L-Threonine (2S,3R) Configuration

Boc-Thr(Me)-OH (L-enantiomer) provides researchers with a free acid building block of defined (2S,3R) stereochemistry, available in purity specifications from 95% to 98-102% by assay . The free acid form eliminates the need for counterion removal steps that would be required when using the DCHA salt form of the D-enantiomer [2]. This is particularly important for automated synthesizers where precise stoichiometry is essential and counterion interference can reduce coupling efficiency. The established stereochemistry and high purity support the construction of stereochemically homogeneous peptide libraries for drug discovery and structural biology applications.

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